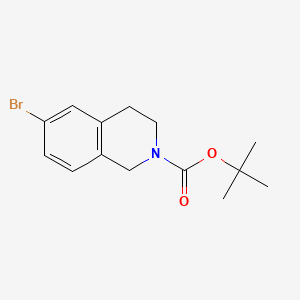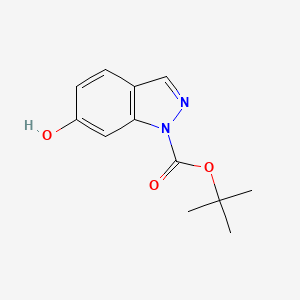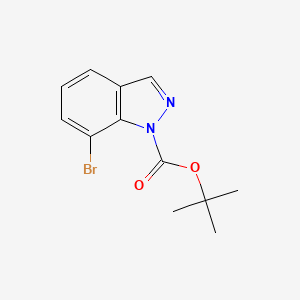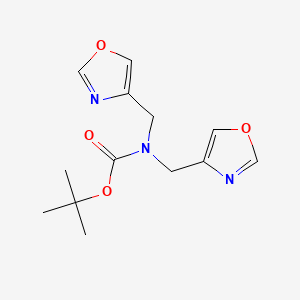
DL-2-Methylbutyric Acid Methyl-d3 Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Methylbutyric Acid Methyl-d3 Ester is a deuterium-labeled compound, specifically a methyl ester of 2-methylbutanoic acid where the methyl group is substituted with three deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl 2-methylbutanoate typically involves the deuteration of methylarenes. An efficient and practical method for α-trideuteration of methylarenes has been developed, which proceeds via an inexpensive base such as sodium hydroxide or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for trideuteriomethyl 2-methylbutanoate are not widely documented, the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The process may involve multiple steps, including deprotonation, reprotonation, and purification to ensure high isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
DL-2-Methylbutyric Acid Methyl-d3 Ester, like other esters, can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylbutanoic acid and trideuteriomethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and trideuteriomethanol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and trideuteriomethanol.
Reduction: Trideuteriomethyl 2-methylbutanol.
Transesterification: A new ester and trideuteriomethanol.
Aplicaciones Científicas De Investigación
DL-2-Methylbutyric Acid Methyl-d3 Ester has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mecanismo De Acción
The mechanism by which trideuteriomethyl 2-methylbutanoate exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms can alter the reaction kinetics and metabolic pathways of the compound. For example, deuterium substitution can slow down the rate of enzymatic reactions, providing insights into the reaction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: The non-deuterated analog of trideuteriomethyl 2-methylbutanoate.
d9-Caffeine: Another deuterium-labeled compound where the methyl groups are substituted with deuterium atoms.
Uniqueness
DL-2-Methylbutyric Acid Methyl-d3 Ester is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and mechanistic studies. The deuterium atoms can significantly influence the compound’s physical and chemical properties, making it a valuable tool in various research applications.
Propiedades
Número CAS |
1082582-07-7 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
119.178 |
Nombre IUPAC |
trideuteriomethyl 2-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i3D3 |
Clave InChI |
OCWLYWIFNDCWRZ-HPRDVNIFSA-N |
SMILES |
CCC(C)C(=O)OC |
Sinónimos |
2-Methylbutyric Acid Methyl-d3 Ester; α-Methylbutyric Acid Methyl-d3 Ester; (±)-Methyl-d3 2-Methylbutanoate; (±)-Methyl-d3 α-Methylbutyrate; 2-Methylbutanoic Acid Methyl-d3 Ester; Methyl-d3 2-Methylbutanoate; Methyl-d3 2-Methylbutyrate; Methyl-d3 Ant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)



![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

